![molecular formula C15H9NO4 B2710320 3-(2-Formylphenyl)benzo[d]isoxazole-6-carboxylic acid CAS No. 1261604-08-3](/img/structure/B2710320.png)
3-(2-Formylphenyl)benzo[d]isoxazole-6-carboxylic acid
説明
3-(2-Formylphenyl)benzo[d]isoxazole-6-carboxylic acid is a compound that falls under the category of isoxazoles . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Synthesis Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Chemical Reactions Analysis
The most common chemical reaction involving isoxazoles is the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . This reaction is widely used in the synthesis of isoxazole derivatives .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 3-(2-Formylphenyl)benzo[d]isoxazole-6-carboxylic acid:
Pharmaceutical Development
3-(2-Formylphenyl)benzo[d]isoxazole-6-carboxylic acid is utilized in the development of new pharmaceutical compounds. Its unique structure allows it to act as a scaffold for the synthesis of various bioactive molecules, potentially leading to the discovery of new drugs for treating diseases such as cancer, bacterial infections, and inflammatory conditions .
Chemical Synthesis
This compound serves as an important intermediate in organic synthesis. It is used to create complex molecules through various chemical reactions, including cyclization and condensation processes. Its reactivity and stability make it a valuable building block in the synthesis of heterocyclic compounds.
Material Science
In material science, 3-(2-Formylphenyl)benzo[d]isoxazole-6-carboxylic acid is explored for its potential in creating novel materials with specific properties. Researchers investigate its use in the development of polymers and advanced materials that could have applications in electronics, coatings, and nanotechnology .
Biological Research
This compound is used in biological research to study enzyme interactions and protein-ligand binding. Its structure allows it to act as a probe or inhibitor in biochemical assays, helping scientists understand the mechanisms of various biological processes and identify potential therapeutic targets .
Environmental Chemistry
In environmental chemistry, 3-(2-Formylphenyl)benzo[d]isoxazole-6-carboxylic acid is studied for its role in the degradation of pollutants. Researchers explore its potential in breaking down harmful chemicals in the environment, contributing to the development of more effective methods for pollution control and remediation .
Analytical Chemistry
This compound is used in analytical chemistry as a standard or reference material. Its well-defined chemical properties make it suitable for calibrating instruments and validating analytical methods, ensuring accurate and reliable results in various chemical analyses .
Medicinal Chemistry
In medicinal chemistry, 3-(2-Formylphenyl)benzo[d]isoxazole-6-carboxylic acid is investigated for its potential as a lead compound in drug discovery. Researchers modify its structure to enhance its biological activity and selectivity, aiming to develop new therapeutic agents with improved efficacy and safety profiles.
Catalysis Research
This compound is also explored in catalysis research, where it is used to develop new catalysts for chemical reactions. Its unique structure can facilitate various catalytic processes, potentially leading to more efficient and sustainable chemical manufacturing methods .
特性
IUPAC Name |
3-(2-formylphenyl)-1,2-benzoxazole-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO4/c17-8-10-3-1-2-4-11(10)14-12-6-5-9(15(18)19)7-13(12)20-16-14/h1-8H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGRACLYNAAVSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=NOC3=C2C=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Formylphenyl)benzo[d]isoxazole-6-carboxylic acid | |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

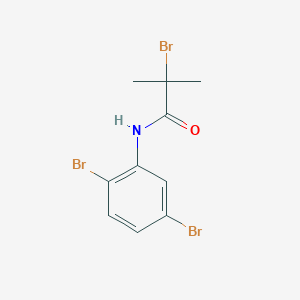
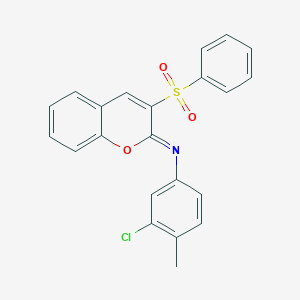
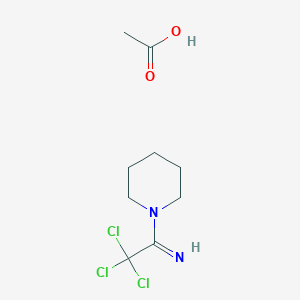
![2-[4,7,8-Trimethyl-6-(2-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2710244.png)
![2-[(6-Oxo-6h-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoic acid](/img/structure/B2710245.png)
![N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]cyclopropanecarboxamide](/img/structure/B2710246.png)
![11,13-Dimethyl-6-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-4-propyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2710247.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2710250.png)
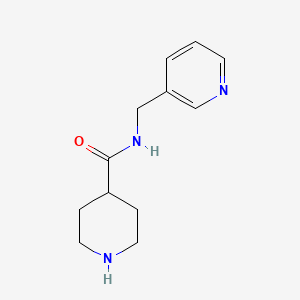
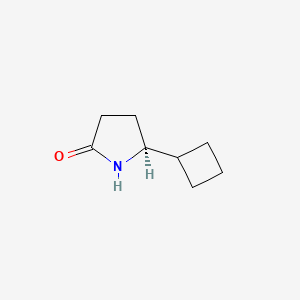
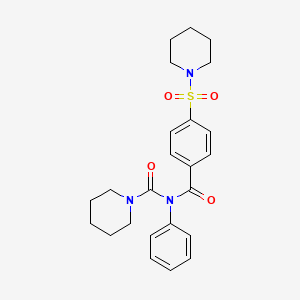
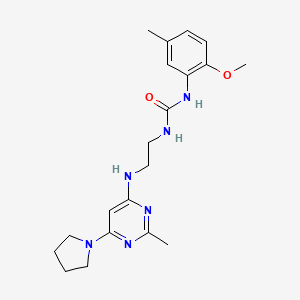
![1-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)-N-(sec-butyl)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2710259.png)
![2-[2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamido]acetic acid](/img/structure/B2710260.png)